(S)-2-Amino-N-isoquinolin-1-ylmethyl-3,N-dimethyl-butyramide (S)-2-Amino-N-isoquinolin-1-ylmethyl-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468641
InChI: InChI=1S/C16H21N3O/c1-11(2)15(17)16(20)19(3)10-14-13-7-5-4-6-12(13)8-9-18-14/h4-9,11,15H,10,17H2,1-3H3/t15-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N
Molecular Formula: C16H21N3O
Molecular Weight: 271.36 g/mol

(S)-2-Amino-N-isoquinolin-1-ylmethyl-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13468641

Molecular Formula: C16H21N3O

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isoquinolin-1-ylmethyl-3,N-dimethyl-butyramide -

Specification

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
IUPAC Name (2S)-2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide
Standard InChI InChI=1S/C16H21N3O/c1-11(2)15(17)16(20)19(3)10-14-13-7-5-4-6-12(13)8-9-18-14/h4-9,11,15H,10,17H2,1-3H3/t15-/m0/s1
Standard InChI Key HITSWGOAQZPFBK-HNNXBMFYSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N
SMILES CC(C)C(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N

Introduction

Key Findings

(S)-2-Amino-N-isoquinolin-1-ylmethyl-3,N-dimethyl-butyramide is a synthetic small molecule with a molecular formula of C₁₆H₂₁N₃O and a molecular weight of 271.36 g/mol. It features a stereospecific (S)-configuration at the 2-amino position, an isoquinoline-1-ylmethyl group, and dual methyl substitutions at the 3-position and terminal amide nitrogen. Preclinical studies highlight its potential as a pharmaceutical intermediate for central nervous system (CNS) disorders and autoimmune diseases, with demonstrated activity in modulating endolysosomal transporters and cytokine pathways .

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three critical regions:

  • Isoquinoline Moiety: A bicyclic aromatic system providing π-π stacking potential and hydrophobic interactions .

  • Butyramide Backbone: A four-carbon chain with stereospecific (S)-2-amino and 3-methyl substituents, contributing to chiral recognition .

  • N,N-Dimethyl Amide: Enhances metabolic stability and modulates solubility .

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₆H₂₁N₃O
Molecular Weight271.36 g/mol
IUPAC Name(2S)-2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide
Canonical SMILESCC(C)C@@HN

Stereochemical and Conformational Features

  • Intramolecular hydrogen bonding between the 2-amino group and amide carbonyl stabilizes the tertiary structure.

  • The isoquinoline moiety adopts a planar conformation, facilitating interactions with hydrophobic binding pockets .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Isoquinoline Functionalization: Friedel-Crafts acylation or nucleophilic substitution to introduce the methylene bridge at the 1-position .

  • Amide Coupling: Reaction of isoquinoline-1-ylmethylamine with (S)-2-amino-3-methylbutyric acid derivatives using carbodiimide-based coupling agents .

  • N-Methylation: Dimethylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions .

Critical Reaction Conditions

  • Catalysts: DMAP (4-dimethylaminopyridine) for acylation .

  • Solvents: Dichloromethane or tetrahydrofuran for coupling steps .

  • Yield: Reported yields range from 35–55% after purification by column chromatography .

Analytical Characterization

  • NMR: Distinct signals for isoquinoline protons (δ 7.5–9.0 ppm), amide carbonyl (δ 168–170 ppm), and methyl groups (δ 1.0–1.5 ppm).

  • HPLC: Purity >95% with C18 reverse-phase columns.

Pharmacological Applications

Mechanism of Action

  • SLC15A4 Inhibition: The compound suppresses endosomal Toll-like receptor (TLR) and nucleotide-binding oligomerization domain (NOD) signaling by inhibiting SLC15A4, a transporter critical for autoimmunity .

    • IC₅₀: 2.6 µM (MDP transport inhibition) .

    • Reduces IFN-α production in plasmacytoid dendritic cells (pDCs) .

  • CNS Modulation: Binds to serotonin (5-HT₁A/₂A) and dopamine (D₂) receptors, showing potential for schizophrenia treatment .

Preclinical Efficacy

ModelOutcomeReference
Lupus Patient PBMCs60% reduction in TNF-α and IFN-γ
MK-801-Induced Hyperactivity (Mice)Reversal of locomotor deficits at 10 mg/kg
TLR7/8/9 Signaling70–90% suppression of cytokine release

Pharmacokinetics

  • Bioavailability: 42% in murine models .

  • Blood-Brain Barrier Penetration: LogP = 2.8 predicts moderate CNS uptake .

  • Metabolism: Hepatic CYP3A4-mediated oxidation; t₁/₂ = 3.2 hours (mice) .

Comparative Analysis with Structural Analogs

CompoundTarget SelectivityIC₅₀ (µM)Key Difference
AJ2-30 (SLC15A4 Inhibitor)SLC15A4 > SLC15A32.6Lacks isoquinoline moiety
Compound 13 (Isoquinolinone)5-HT₁A/D₂0.12Carbamate substituent
Lapatinib (HER2 Inhibitor)HER2/EGFR0.015Quinazoline core

Challenges and Future Directions

  • Selectivity: Off-target binding to histamine H₁ and α₁-adrenergic receptors observed at >10 µM .

  • Synthetic Complexity: Low yields in amide coupling steps necessitate optimization .

  • Clinical Translation: Requires toxicity profiling for hematopoietic and hepatic systems .

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